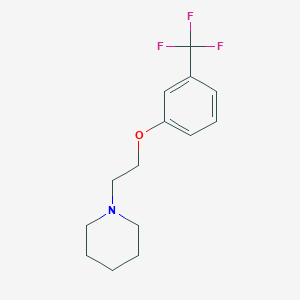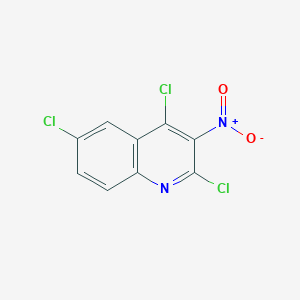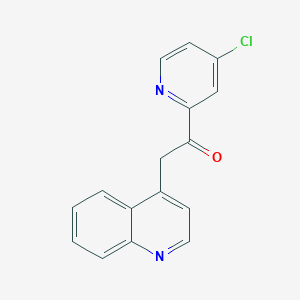
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is an organic compound that features both pyridine and quinoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone typically involves the coupling of a 4-chloropyridine derivative with a quinoline derivative. Common synthetic routes may include:
Grignard Reaction: Reacting a 4-chloropyridine Grignard reagent with a quinoline ketone.
Friedel-Crafts Acylation: Using an acyl chloride derivative of 4-chloropyridine in the presence of a Lewis acid catalyst to acylate quinoline.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions on the pyridine ring using nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: N-oxides of the pyridine and quinoline rings.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action for compounds like 1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-(quinolin-4-yl)ethanone: Similar structure but with a phenyl ring instead of a pyridine ring.
1-(4-Chloropyridin-2-yl)-2-(pyridin-4-yl)ethanone: Similar structure but with pyridine rings on both ends.
Uniqueness
1-(4-Chloropyridin-2-yl)-2-(quinolin-4-yl)ethanone is unique due to the combination of pyridine and quinoline rings, which may confer distinct electronic and steric properties, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C16H11ClN2O |
|---|---|
Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-(4-chloropyridin-2-yl)-2-quinolin-4-ylethanone |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-19-15(10-12)16(20)9-11-5-7-18-14-4-2-1-3-13(11)14/h1-8,10H,9H2 |
InChI Key |
DCDBPRGEFUBZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(=O)C3=NC=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


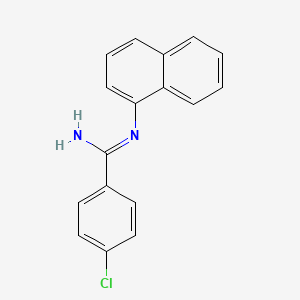
![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)
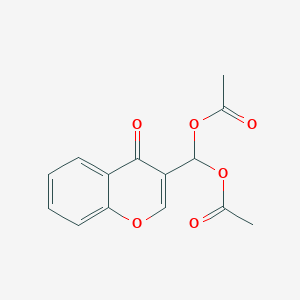
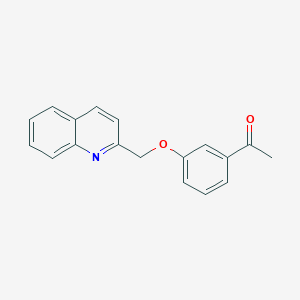
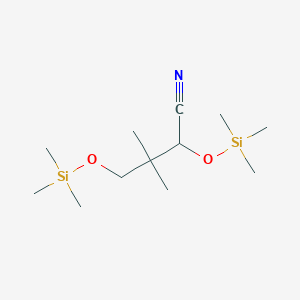
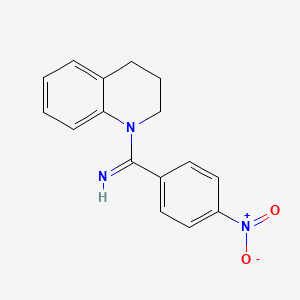
![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)


![1-Oxo-2',3',5',6'-tetrahydrospiro[isochroman-3,4'-thiopyran]-4-carboxylic acid](/img/structure/B15064155.png)

